Tin(II) fluoride

Description

Properties

Key on ui mechanism of action |

Stannous fluoride has been shown to manage and prevent dental caries and gingivitis by promoting enamel mineralization, reducing gingival inflammation and bleeding, its potential broad-spectrum antibiotic effect, and through modulation of the microbial composition of the dental biofilm. It works by depositing a stable acid-resistant layer on the tooth surfaces which is composed of calcium fluoride produced when stannous fluoride converts the calcium mineral apatite into fluorapatite. Tin and fluoride mediate anti-erosive actions by interacting with and modifying the absorbent layer composed of salivary proteins such as mucins, perhaps by enhancing the cross-linking between the proteins to result in a more resistant and protective layer against erosion. The efficacy of stannous fluoride solutions seems to depend mainly on the incorporation of tin in the mineralized dentine when the organic portion is preserved but on surface precipitation when the organic portion is continuously digested. Moreover, the relative erosion-inhibiting effects of stannous fluoride strongly depend on the presence or absence of the demineralized organic dentine matrix. DENTAL STUDENTS RINSED FOR 4 DAYS WITH 0.2% AQ SOLN STANNOUS FLUORIDE OR STANNIC TETRACHLORIDE & IN ADDITION 15% SUCROSE TO ENHANCE PLAQUE FORMATION. TIN(2+) SHOWED MARKED INHIBITING ACTIVITY WHEREAS THE TIN(4+) SHOWED ONLY SLIGHT EFFECT. THE TIN(2+) ION ALSO REDUCED THE ACIDOGENICITY OF THE DENTAL PLAQUE WHEREAS THE TIN(4+) SHOWED NO EFFECT. TIN(2+) REDUCES METABOLIC ACTIVITY OF PLAQUE BY OXIDIZING THIOL GROUPS BY AFFINITY FOR THEM. THIS IS NOT THE CASE FOR TIN(4+). /STANNOUS FLUORIDE/ ... ALTERS THE COMPOSITION & CRYSTALLINE STRUCTURE OF THE HYDROXYAPATITE-LIKE SALTS THAT MAKE UP THE BULK OF ENAMEL, ESPECIALLY, & DENTIN, SO THAT THE TOOTH MATERIAL IS MORE RESISTANT TO ACIDIC EROSION & DENTAL CARIES (DECAY). When stannous fluoride is applied topically to teeth, a highly adherent surface coating composed mainly of tin phosphate and smaller amounts of calcium fluoride and a tin hydroxyorthophosphate is formed on enamel. IN A STANDARDIZED RABBIT MODEL, YELLOW GOLDEN STAIN FORMED ON TOOTH SURFACES DURING USE OF STANNOUS FLUORIDE IS DUE TO ITS LOW PH WHICH CAUSES DENATURATION OF PELLICLE PROTEIN WITH EXPOSURE TO SULFHYDRYL GROUPS, WHICH FORM STANNIC SULFIDES THROUGH REACTIONS WITH TIN(2+). |

|---|---|

CAS No. |

7783-47-3 |

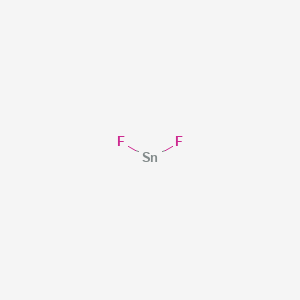

Molecular Formula |

F2Sn |

Molecular Weight |

156.71 g/mol |

IUPAC Name |

tin(2+);difluoride |

InChI |

InChI=1S/2FH.Sn/h2*1H;/q;;+2/p-2 |

InChI Key |

ANOBYBYXJXCGBS-UHFFFAOYSA-L |

impurities |

... 0.2% insoluble substances and 50 mg/kg of antimony /in USP grade/. Grades of purity: 97.5% |

SMILES |

F[Sn]F |

Canonical SMILES |

[F-].[F-].[Sn+2] |

boiling_point |

1052 °F at 760 mmHg (USCG, 1999) 850 °C |

Color/Form |

Monoclinic, lamellar plates White, monoclinic crystalline powde |

density |

2.79 (USCG, 1999) - Denser than water; will sink 4.57 @ 25 °C 4.57 g/cm³ |

melting_point |

419 °F (USCG, 1999) 213 °C |

Other CAS No. |

7783-47-3 |

physical_description |

Stannous fluoride is a white crystalline solid. Sinks and mixes with water. (USCG, 1999) Dry Powder White lustrous solid; [Hawley] White odorless crystalline solid; [MSDSonline] WHITE CRYSTALLINE POWDER. |

Pictograms |

Corrosive; Irritant |

shelf_life |

FORMS OXYFLUORIDE, STANNOUS OXYFLUORIDE, ON EXPOSURE TO AIR. Aqueous solns decomp within a few hr to stannous hydroxides, forming a white precipitate; therefore, stannous fluoride solns must be prepared just prior to use. There was progressive decr in the amount of soluble fluoride extractable with water or saliva from 3 brands of toothpaste containing stannous fluoride after storage for 30 wk at 4 °C to 5 °C, 19 °C to 20 °C, or 35 °C to 37 °C. ... However, the ability to release fluoride was related to age & storage temperature & in view of loses of soluble fluoride of about 40% in 30 wk at room temperature, cold storage should be used. |

solubility |

30-39% in water at 20 °C Practically insol in ethanol, ether and chloroform 72-82% in anhydrous hydrogen fluoride at 20 °C In water: 31 g/100g at 0 °C; 78.5 g/100g at 106 °C Soluble in potassium hydroxide and fluorides. Solubility in water, g/100ml at 20 °C: 30 |

Synonyms |

Cav-X Difluoride, Tin Difluorides, Tin Floran Florans Fluoride, Stannic Fluoride, Stannous Fluoride, Tin Fluorides, Stannic Fluorides, Stannous Fluorides, Tin Fluoristan Fluoristans Gel-Kam Gel-Tin Omnii-Gel Omnii-Med Stanimax Stanimaxs Stannic Fluoride Stannic Fluorides Stannous Fluoride Stannous Fluorides Tetrafluoride, Tin Tetrafluorides, Tin Tin Difluoride Tin Difluorides Tin Fluoride Tin Fluorides Tin Tetrafluoride Tin Tetrafluorides |

Origin of Product |

United States |

Foundational & Exploratory

Tin(II) fluoride synthesis and characterization techniques

An In-depth Technical Guide to the Synthesis and Characterization of Tin(II) Fluoride

Introduction

This compound, also known as stannous fluoride (SnF₂), is an inorganic compound composed of tin in the +2 oxidation state and two fluoride ions.[1] It appears as a white, odorless, crystalline solid.[1][2] SnF₂ is of significant commercial and research interest, primarily for its application in oral care products like toothpaste and mouthwashes to prevent dental caries, reduce gingivitis, and treat dentinal hypersensitivity.[2][3][4][5] Beyond dentistry, it serves as a precursor in the synthesis of other tin compounds, a flux in the glass and ceramic industries, and a component in electroplating processes.[1][3]

The efficacy and properties of this compound are intrinsically linked to its synthesis route and resulting purity, crystal structure, and the oxidation state of the tin. This guide provides a comprehensive overview of common synthesis methodologies and the key analytical techniques employed for its thorough characterization, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The preparation of SnF₂ can be broadly categorized into anhydrous and aqueous methods, each with distinct advantages and yielding products with potentially different characteristics.

Anhydrous Methods

These methods are performed in the absence of water to prevent the hydrolysis of SnF₂ into tin(II) oxyfluorides.[6]

Method 1: Direct Reaction of Tin Metal with Hydrogen Fluoride

This is a common industrial and laboratory method involving the reaction of metallic tin with anhydrous hydrogen fluoride (HF).[1][7][8]

-

Reaction: Sn(s) + 2HF(g) → SnF₂(s) + H₂(g)[7]

Experimental Protocol:

-

Place finely divided, high-purity tin powder (e.g., 0.1 mole) in a reaction vessel made of a material resistant to HF, such as copper or Teflon.[8]

-

Introduce a continuous body of liquid, substantially anhydrous hydrofluoric acid into the vessel.[8]

-

Maintain the reaction mixture at a uniform temperature that does not exceed the boiling point of the liquid HF. The reaction is exothermic and may require cooling to control the rate.[8]

-

Thoroughly disperse the tin powder within the HF. The reaction proceeds until the tin is consumed.[8]

-

The resulting SnF₂ precipitate is then separated from the reaction mixture, for example, by filtration.

-

The product is dried under vacuum to remove any residual HF. This method can achieve very high yields, often exceeding 99%.[8]

Aqueous Methods

Aqueous routes are often more convenient for laboratory-scale synthesis but require careful control to avoid hydrolysis.

Method 2: Reaction of Tin(II) Oxide with Hydrofluoric Acid

This method involves dissolving tin(II) oxide (SnO) in aqueous hydrofluoric acid.[2]

-

Reaction: SnO(s) + 2HF(aq) → SnF₂(aq) + H₂O(l)[9]

Experimental Protocol:

-

Prepare a 40% aqueous solution of hydrofluoric acid.[2]

-

Slowly add stoichiometric amounts of tin(II) oxide powder to the HF solution with constant stirring.

-

The reaction mixture is gently heated to facilitate the dissolution of the oxide.

-

Once the reaction is complete, the solution is carefully evaporated to crystallize the SnF₂ product.[2]

-

The resulting crystals are filtered, washed with a minimal amount of cold water, and dried under vacuum.

Other Synthetic Routes

Method 3: Displacement Reaction

This method utilizes the difference in standard electrode potentials between tin and another metal, such as copper.[10]

-

Reaction: Sn(s) + CuF₂(aq) → SnF₂(aq) + Cu(s)[10]

Experimental Protocol:

-

Prepare an aqueous solution of copper(II) fluoride (CuF₂).

-

Add tin powder (preferably finer than 50 mesh) to the solution with continuous stirring. An excess of tin powder (5-10%) is recommended to ensure complete reaction.[10]

-

The reaction can be carried out at ambient or slightly elevated temperatures.[10]

-

As the reaction proceeds, copper metal will precipitate, and SnF₂ will dissolve.

-

After the reaction is complete, the solution is filtered to remove the solid copper.

-

The SnF₂ is then recovered from the filtrate by evaporation and crystallization.

Caption: General experimental workflow for the synthesis of this compound.

Characterization Techniques

A multi-technique approach is essential for the comprehensive characterization of SnF₂ to confirm its identity, purity, structure, and oxidation state.

X-ray Diffraction (XRD)

XRD is a fundamental technique used to determine the crystalline structure and phase purity of the synthesized product. SnF₂ is polymorphic, with the monoclinic α-SnF₂ being the stable form at ambient temperature.[11] This form consists of cyclic Sn₄F₈ tetramers linked by weaker Sn-F interactions.[2][12]

Experimental Protocol (Powder XRD):

-

A small amount of the finely ground SnF₂ powder is mounted onto a sample holder.

-

The sample is placed in a powder diffractometer.

-

A monochromatic X-ray beam (commonly Cu Kα, λ = 1.54 Å) is directed at the sample.

-

The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

-

The resulting diffraction pattern is compared with standard patterns from crystallographic databases (e.g., JCPDS) to confirm the phase and identify any crystalline impurities.

¹¹⁹Sn Mössbauer Spectroscopy

Mössbauer spectroscopy is exceptionally sensitive to the local chemical environment of the tin nucleus. It is the most reliable method for distinguishing between the Sn(II) and Sn(IV) oxidation states and for probing the nature of the chemical bonding.[13] The presence of a stereochemically active lone pair on Sn(II) results in a large quadrupole splitting (Δ), while the more symmetric Sn(IV) state typically shows a small or zero splitting.[13][14]

Experimental Protocol:

-

The SnF₂ sample is placed in a sample holder and cooled to a low temperature (typically liquid nitrogen, 77 K) to increase the recoil-free fraction.

-

A radioactive ¹¹⁹ᵐSn source (e.g., Ca¹¹⁹SnO₃) is moved with a range of velocities relative to the sample.

-

A detector measures the gamma-ray transmission through the sample as a function of the source velocity.

-

The resulting spectrum is plotted as transmission versus velocity. The key parameters extracted are the isomer shift (δ), which indicates the oxidation state, and the quadrupole splitting (Δ), which reflects the symmetry of the electronic environment.[15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹⁹F and ¹¹⁹Sn MAS (Magic-Angle Spinning) NMR, provides detailed information about the local atomic structure.

-

¹⁹F MAS NMR: Can resolve crystallographically distinct fluorine environments. For α-SnF₂, four different fluoride ion sites can be identified.[11][16]

-

¹¹⁹Sn MAS NMR: Probes the tin environment. The large chemical shift anisotropy (CSA) observed is indicative of the stereochemically active lone pair on the Sn(II) ion.[11]

Experimental Protocol (Solid-State MAS NMR):

-

The powdered SnF₂ sample is packed into a zirconia rotor (e.g., 1.3 mm diameter).

-

The rotor is placed in the NMR probe and spun at a high speed (e.g., 60 kHz) at the "magic angle" (54.74°) to average out anisotropic interactions.[16]

-

A high-power radiofrequency pulse is applied to excite the desired nucleus (¹⁹F or ¹¹⁹Sn).

-

The resulting signal (Free Induction Decay) is detected and Fourier transformed to obtain the NMR spectrum.

-

Chemical shifts are referenced to a standard compound (e.g., C₆F₆ for ¹⁹F).[16]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of the Sn-F bonds, providing a fingerprint of the molecular structure.

Experimental Protocol (Raman):

-

A small amount of the SnF₂ sample is placed under a microscope objective.

-

A monochromatic laser is focused onto the sample.

-

The scattered light is collected and passed through a spectrometer to separate the Raman-shifted frequencies.

-

The resulting spectrum shows vibrational modes characteristic of the Sn-F bonds and the overall crystal lattice.

Caption: Workflow illustrating the characterization of SnF₂ and the data obtained.

Summary of Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for this compound, which are crucial for its identification and quality assessment.

Table 1: General Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Chemical Formula | SnF₂ | [2] |

| Molar Mass | 156.69 g/mol | [2] |

| Appearance | White to off-white solid | [1][17] |

| Density | 4.57 g/cm³ | [2][17] |

| Melting Point | 213 - 219 °C | [2][17] |

| Boiling Point | 850 °C | [2][17] |

| Solubility in Water | 35 g/100 mL (20 °C) | [2] |

Table 2: Crystallographic Data for α-SnF₂ (Monoclinic)

| Parameter | Value | Reference(s) |

| Crystal System | Monoclinic | [2] |

| Space Group | C2/c | [2] |

| Key Structural Motif | Cyclic Sn₄F₈ tetramers | [2][12] |

| Sn-F Bond Length (Monomer) | 206 pm | [2] |

Table 3: Key Spectroscopic Parameters for this compound Species

| Technique | Species | Parameter | Value | Reference(s) |

| ¹¹⁹Sn Mössbauer | SnF₂·H₂O (frozen soln) | Isomer Shift (δ) | 3.46 mm s⁻¹ | [15] |

| Quadrupole Split. (Δ) | 1.70 mm s⁻¹ | [15] | ||

| ¹¹⁹Sn Mössbauer | [SnF₃]⁻ (frozen soln) | Isomer Shift (δ) | ~3.1 mm s⁻¹ | [15] |

| Quadrupole Split. (Δ) | ~1.9 mm s⁻¹ | [15] | ||

| ¹⁹F MAS NMR | α-SnF₂ | Chemical Shifts | 112, 115, 119, 124 ppm | [11] |

| ¹¹⁹Sn NMR | [SnF₃]⁻ | Chemical Shift | ~ -700 ppm | [15] |

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. leapchem.com [leapchem.com]

- 4. Stannous Fluoride Manufacturer and Supplier - Vishnu Priya Chemicals Pvt Ltd [vishnupriya.in]

- 5. This compound: A Versatile Chemical with Expanding Applications in Dentistry and Advanced Materials - HEAVEN [m.heavenmaterials.com]

- 6. Hydrolysis of this compound and crystal structure of Sn4OF6 - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. brainly.com [brainly.com]

- 8. US2924508A - Method of production of stannous fluoride - Google Patents [patents.google.com]

- 9. quora.com [quora.com]

- 10. CN1141884A - Preparation of stannous fluoride - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. witpress.com [witpress.com]

- 14. witpress.com [witpress.com]

- 15. cdnsciencepub.com [cdnsciencepub.com]

- 16. d-nb.info [d-nb.info]

- 17. chemimpex.com [chemimpex.com]

Stannous Fluoride: A Comprehensive Technical Guide to its Crystal Structure and Polymorphism

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of stannous fluoride (SnF₂), a compound of significant interest in the pharmaceutical and dental industries. This document summarizes key crystallographic data, details experimental methodologies for characterization, and visualizes the relationships between its different solid-state forms.

Introduction to Stannous Fluoride Polymorphism

Stannous fluoride, a key active ingredient in many dental care products, exhibits a fascinating and complex solid-state chemistry. Its ability to exist in multiple crystalline forms, known as polymorphs, has significant implications for its stability, bioavailability, and manufacturing processes. Understanding the distinct crystal structures and the transitions between them is paramount for ensuring product efficacy and consistency. To date, three primary polymorphs of stannous fluoride have been extensively characterized: the stable monoclinic α-SnF₂, the orthorhombic β-SnF₂, and the high-temperature tetragonal γ-SnF₂. Each of these forms possesses a unique atomic arrangement, leading to different physical and chemical properties.

Crystallographic Data of Stannous Fluoride Polymorphs

The crystallographic parameters of the α, β, and γ polymorphs of stannous fluoride are summarized in the table below. These data, derived from X-ray and neutron diffraction studies, provide the fundamental basis for understanding the three-dimensional structure of each form.

| Polymorph | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z | Calculated Density (g/cm³) |

| α-SnF₂ | Monoclinic | C2/c | 13.09 | 4.88 | 13.73 | 90 | 108.89 | 90 | 16 | 4.88[1] |

| β-SnF₂ | Orthorhombic | P2₁2₁2₁ | 4.90 | 5.16 | 8.43 | 90 | 90 | 90 | 4 | 4.88[2] |

| γ-SnF₂ | Tetragonal | P4₁2₁2 | 5.04 | 5.04 | 8.43 | 90 | 90 | 90 | 4 | 4.86[3] |

Z represents the number of formula units per unit cell.

The α-SnF₂ form is the thermodynamically stable phase at room temperature and is characterized by a monoclinic crystal system with the space group C2/c.[1][4] The structure of β-SnF₂ is orthorhombic, belonging to the space group P2₁2₁2₁.[2] The high-temperature γ-SnF₂ polymorph adopts a tetragonal crystal structure with the space group P4₁2₁2.[3]

Phase Transitions and Relationships

The different polymorphs of stannous fluoride can be interconverted under specific temperature conditions. These phase transitions are crucial for controlling the desired polymorphic form during synthesis and formulation.

As illustrated in the diagram, the stable α-SnF₂ transforms into the γ-SnF₂ polymorph upon heating to temperatures between 125 °C and 190 °C. Subsequently, upon cooling, the γ-SnF₂ form converts to the metastable β-SnF₂ polymorph at approximately 66 °C.

Experimental Protocols for Polymorph Characterization

The identification and characterization of stannous fluoride polymorphs rely on a combination of thermoanalytical and crystallographic techniques. The following sections outline the fundamental experimental methodologies employed.

X-ray Diffraction (XRD)

X-ray diffraction is the primary technique for elucidating the crystal structure of the different SnF₂ polymorphs. Both single-crystal and powder XRD methods are utilized.

-

Single-Crystal X-ray Diffraction: A suitable single crystal of the desired polymorph is mounted on a goniometer. The crystal is then irradiated with a monochromatic X-ray beam (commonly Mo Kα or Cu Kα radiation). As the crystal is rotated, a series of diffraction patterns are collected on a detector. The resulting data allow for the determination of the unit cell parameters, space group, and the precise atomic positions within the crystal lattice.

-

Powder X-ray Diffraction (PXRD): A finely ground powder of the stannous fluoride sample is placed in a sample holder. The sample is then illuminated with a monochromatic X-ray beam. The detector scans through a range of angles (2θ) to measure the intensity of the diffracted X-rays. Each polymorph exhibits a unique PXRD pattern, which serves as a fingerprint for its identification and can be used for quantitative phase analysis.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry is a powerful thermal analysis technique used to study the phase transitions of stannous fluoride.

-

Methodology: A small, accurately weighed amount of the SnF₂ sample is placed in a sealed aluminum pan. An empty pan is used as a reference. The sample and reference are heated or cooled at a constant rate (e.g., 5-20 °C/min) in a controlled atmosphere (typically nitrogen). The DSC instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. Phase transitions, such as the α to γ transition, are observed as endothermic or exothermic peaks in the DSC thermogram, providing information on the transition temperature and enthalpy.

Experimental and Analytical Workflow

The comprehensive characterization of stannous fluoride polymorphism typically follows a structured workflow, integrating synthesis, isolation, and analysis.

This workflow begins with the synthesis of stannous fluoride, followed by controlled crystallization to favor the formation of a specific polymorph. The resulting solid is then subjected to a suite of analytical techniques. PXRD is used for initial phase identification and purity assessment. DSC is employed to investigate the thermal behavior and identify phase transitions. For a definitive structural elucidation, single-crystal XRD is performed on suitable crystals. The data from these experiments are then analyzed to refine the crystallographic parameters and confirm the polymorphic form. This systematic approach ensures a thorough understanding and control of stannous fluoride's solid-state properties for research, development, and quality control purposes.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Tin(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tin(II) fluoride, also known as stannous fluoride (SnF₂), is an inorganic compound with significant applications in various fields, most notably in oral care products.[1][2][3] Its efficacy in preventing dental caries, reducing gingivitis, and alleviating dentin hypersensitivity has made it a key active ingredient in numerous toothpaste and mouthwash formulations.[1][2][4][5][6] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization, and a visual representation of its key chemical processes.

Physical and Chemical Properties

This compound is a white, lustrous crystalline solid at room temperature.[1] It is odorless and possesses a bitter, salty taste.[3][7] The compound is known for its moderate hygroscopicity, meaning it can absorb moisture from the air.[7]

Quantitative Physical Properties

| Property | Value | Reference |

| Molecular Formula | SnF₂ | [8] |

| Molar Mass | 156.69 g/mol | [8] |

| Melting Point | 213 °C (415 °F; 486 K) | [8] |

| Boiling Point | 850 °C (1,560 °F; 1,120 K) | [8] |

| Density | 4.57 g/cm³ | [8] |

| Appearance | Colorless solid | [8] |

Quantitative Solubility Data

| Solvent | Solubility | Temperature (°C) | Reference |

| Water | 31 g/100 mL | 0 | [8] |

| Water | 35 g/100 mL | 20 | [8] |

| Water | 78.5 g/100 mL | 106 | [8] |

| Potassium Hydroxide (KOH) | Soluble | - | [8] |

| Potassium Fluoride (KF) | Soluble | - | [8] |

| Ethanol | Negligible | - | [8] |

| Ether | Negligible | - | [8] |

| Chloroform | Negligible | - | [8] |

Crystal Structure

The crystal structure of this compound is monoclinic.[8] The lattice is composed of cyclic Sn₄F₈ tetramers, which are puckered eight-membered rings of alternating tin and fluorine atoms strongly bonded together.[9] These tetramers are held to each other by weaker Sn-F interactions.[9] Each tin atom is at the apex of a trigonal pyramid, with three neighboring fluorine atoms forming the base.[9][10] The lone pair of electrons on the tin atom is sterically active, influencing the coordination geometry.[8]

Chemical Behavior

Hydrolysis

This compound is readily soluble in water, where it undergoes hydrolysis.[8] At low concentrations, it forms species such as SnOH⁺, Sn(OH)₂, and Sn(OH)₃⁻.[8] At higher concentrations, polynuclear species like Sn₂(OH)₂²⁺ and Sn₃(OH)₄²⁺ are predominantly formed.[8] The hydrolysis in a concentrated aqueous solution can lead to the formation of this compound oxide (Sn₄OF₆).[11][12] Aqueous solutions of this compound are susceptible to oxidation, forming insoluble Sn(IV) precipitates, which are not effective for dental applications.[8]

Caption: Hydrolysis pathway of this compound in aqueous solution.

Lewis Acidity

This compound acts as a Lewis acid, readily forming complexes with Lewis bases. For instance, it forms a 1:1 complex with dimethyl sulfoxide, (CH₃)₂SO·SnF₂, and both 1:1 and 2:1 complexes with trimethylamine, (CH₃)₃NSnF₂ and [(CH₃)₃N]₂SnF₂, respectively.[8] In the presence of fluoride ions (F⁻), it forms complex fluorides such as SnF₃⁻, Sn₂F₅⁻, and SnF₂(OH₂).[8]

Redox Chemistry

This compound is a reducing agent.[8] Solutions of SnF₂ in hydrofluoric acid are readily oxidized by agents like O₂, SO₂, or F₂ to form the mixed-valence compound Sn₃F₈, which contains both Sn(II) and Sn(IV).[8]

Experimental Protocols

Synthesis of this compound

This protocol is adapted from a patented method for the preparation of stannous fluoride.

Materials:

-

Tin dioxide (SnO₂) powder

-

Toluene

-

Hydrofluoric acid (HF) solution (e.g., 50% mass concentration)

-

Hydrazine hydrate solution (e.g., 80% mass concentration) or anhydrous hydrazine

-

Cyclohexane

-

Reaction kettle with stirring mechanism and temperature control

-

Oil-water separator

-

Filtration apparatus

-

Drying device

Procedure:

-

Charge the reaction kettle with toluene (1-4 times the weight of the tin dioxide).

-

Add the tin dioxide powder to the toluene with stirring.

-

Heat the mixture to 80-85 °C.

-

Slowly and simultaneously add the hydrofluoric acid solution and the hydrazine hydrate solution to the reaction mixture. The flow rates should be carefully controlled.

-

Maintain the reaction temperature at 80-85 °C and control the reflux, removing the toluene-water azeotrope using the oil-water separator.

-

Continue the reaction for 5-7.5 hours.

-

After the reaction is complete, cool the resulting slurry.

-

Filter the slurry to separate the solid product.

-

Wash the filter cake with cyclohexane.

-

Filter the washed cake and transfer it to a drying device.

-

Dry the product under vacuum (5-20 kPa) at a temperature of 50-80 °C to obtain pure this compound.

Powder X-ray Diffraction (PXRD) Analysis

This protocol provides a general procedure for the PXRD analysis of a powdered this compound sample.

Instrumentation:

-

Powder X-ray diffractometer with a copper (Cu) Kα radiation source (λ = 1.5406 Å)

-

Sample holder (e.g., zero-background silicon holder)

-

Mortar and pestle

Procedure:

-

Sample Preparation:

-

Grind the this compound sample into a fine powder using a mortar and pestle to ensure random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder, ensuring a flat and level surface that is flush with the holder's surface.

-

-

Instrument Setup:

-

Turn on the X-ray generator and allow it to stabilize.

-

Set the desired operating parameters, such as the voltage and current for the X-ray tube (e.g., 40 kV and 40 mA).

-

Configure the goniometer for a continuous scan over a specific 2θ range (e.g., 10° to 80°) with a defined step size (e.g., 0.02°) and scan speed.

-

-

Data Collection:

-

Place the sample holder into the diffractometer.

-

Initiate the data collection software and start the scan.

-

The detector will measure the intensity of the diffracted X-rays at each 2θ angle.

-

-

Data Analysis:

-

The resulting data will be a diffractogram plotting intensity versus 2θ.

-

Identify the peak positions (2θ values) and their corresponding intensities.

-

Compare the experimental diffraction pattern with a reference pattern from a database (e.g., the International Centre for Diffraction Data - ICDD) to confirm the phase purity and crystal structure of the this compound.

-

Mössbauer Spectroscopy

This protocol outlines a general procedure for obtaining a ¹¹⁹Sn Mössbauer spectrum of this compound.

Instrumentation:

-

Mössbauer spectrometer equipped with a velocity transducer

-

¹¹⁹mSn source (e.g., in a CaSnO₃ matrix)

-

Gamma-ray detector

-

Cryostat for low-temperature measurements (optional)

-

Sample holder

Procedure:

-

Sample Preparation:

-

Prepare a thin, uniform absorber of the this compound sample. The optimal thickness depends on the tin content and should be sufficient to produce a measurable absorption without excessive line broadening. The powder can be pressed into a pellet or contained in a sample holder with thin, low-Z windows (e.g., beryllium or Mylar).

-

-

Instrument Setup:

-

Mount the ¹¹⁹mSn source on the velocity transducer.

-

Place the sample holder containing the this compound absorber between the source and the detector.

-

If performing low-temperature measurements, place the sample in the cryostat and cool to the desired temperature.

-

-

Data Collection:

-

The velocity transducer will move the source at a range of velocities, typically a few mm/s, to Doppler shift the energy of the emitted gamma rays.

-

The detector will count the number of gamma rays transmitted through the sample as a function of the source velocity.

-

-

Data Analysis:

-

The resulting Mössbauer spectrum will show a plot of gamma-ray transmission (or absorption) versus velocity.

-

Fit the spectrum with appropriate Lorentzian line shapes to determine the Mössbauer parameters: isomer shift (δ), quadrupole splitting (ΔE_Q), and linewidth (Γ).

-

The isomer shift provides information about the oxidation state and chemical bonding of the tin atoms. For Sn(II) compounds, the isomer shift is typically in the range of +2.5 to +4.5 mm/s relative to a SnO₂ standard.

-

The quadrupole splitting provides information about the symmetry of the electric field at the tin nucleus. A non-zero quadrupole splitting indicates a non-cubic local environment.

-

Mechanism of Action in Dental Care

The primary application of this compound in drug development is in oral care products. Its mechanism of action is multifaceted, providing benefits in caries prevention, gingivitis reduction, and dentin hypersensitivity relief.[1][2][4][5][6]

The fluoride ion (F⁻) from SnF₂ incorporates into the tooth enamel, converting hydroxyapatite into the more acid-resistant fluorapatite. The stannous ion (Sn²⁺) exhibits antimicrobial properties, inhibiting the growth of plaque bacteria and reducing the production of acids that lead to tooth decay.[4][5] For dentin hypersensitivity, the stannous ion helps to occlude the dentinal tubules, blocking the transmission of external stimuli to the dental pulp.[4]

Caption: Multifaceted mechanism of action of this compound in dental care.

References

- 1. sketchviz.com [sketchviz.com]

- 2. Method for preparing stannous fluoride from stannic oxide - Eureka | Patsnap [eureka.patsnap.com]

- 3. its.caltech.edu [its.caltech.edu]

- 4. Preparation method of stannous fluoride - Eureka | Patsnap [eureka.patsnap.com]

- 5. Flowchart Creation [developer.mantidproject.org]

- 6. medium.com [medium.com]

- 7. The graphviz template for flow chart. · GitHub [gist.github.com]

- 8. phys.hawaii.edu [phys.hawaii.edu]

- 9. pubs.aip.org [pubs.aip.org]

- 10. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 11. Preparation of Powder X-ray Diffraction Samples [chemistry.beloit.edu]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Tin(II) Fluoride: Properties, Safety, and Handling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tin(II) fluoride, also known as stannous fluoride. It details its chemical and physical properties, outlines critical safety information from its Safety Data Sheet (SDS), and presents standardized handling protocols. This document is intended to serve as an essential resource for professionals working with this compound in research and development settings.

Chemical Identification and Physical Properties

This compound is an inorganic compound with the chemical formula SnF₂. It is a colorless solid commonly used in dental applications, particularly in toothpastes, for its role in preventing dental caries.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| CAS Number | 7783-47-3[1][2][3][4][5] |

| EC Number | 231-999-3[1][5] |

| UN Number | 3288[1] |

| Synonyms | Stannous fluoride, Tin difluoride, Tin bifluoride[2][3][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | SnF₂[2][3] |

| Molar Mass | 156.69 g/mol [1] |

| Appearance | Colorless solid / White to off-white powder[1][3] |

| Density | 4.57 g/cm³[1][3] |

| Melting Point | 213 °C (415 °F; 486 K)[1] |

| Boiling Point | 850 °C (1,560 °F; 1,120 K)[1][3] |

| Solubility in Water | 35 g/100 mL (20 °C)[1] |

| Solubility (Other) | Soluble in KOH, KF; negligible in ethanol, ether, chloroform[1] |

Safety Data Sheet Summary

The following tables summarize the critical safety information derived from the Safety Data Sheet (SDS) for this compound.

Table 3: Hazard Identification and Classification

| Hazard Classification | Description |

| GHS Pictograms | Corrosion, Acute Toxicity (Oral), Health Hazard |

| Signal Word | Danger[6] |

| Hazard Statements | H290: May be corrosive to metals.[6] H301: Toxic if swallowed.[6] H315: Causes skin irritation.[6] H318: Causes serious eye damage.[6] H411: Toxic to aquatic life with long lasting effects.[6] |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.[7] P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. P302+P352: IF ON SKIN: Wash with plenty of soap and water.[7] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7] P310: Immediately call a POISON CENTER or doctor/physician.[6][7] |

Table 4: Exposure Controls and Personal Protection

| Control Parameter | Recommendation |

| Engineering Controls | Use only under a chemical fume hood. Ensure adequate ventilation. Eyewash stations and safety showers should be close to the workstation.[8] |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[8] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure.[8] |

| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended. For larger-scale or emergency use, use a particulate filter conforming to EN 143.[6] |

| Exposure Limits | EU-OEL (as F): 2.5 mg/m³ as TWA.[9] |

Experimental Protocols: Handling and Emergency Procedures

The following sections provide detailed methodologies for the safe handling of this compound and procedures to follow in case of an emergency.

This workflow outlines the mandatory steps for safely handling this compound in a laboratory setting.

This flowchart details the immediate actions to be taken in case of accidental exposure to this compound.

This decision-making diagram outlines the appropriate response to a this compound spill.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. scbt.com [scbt.com]

- 3. chemimpex.com [chemimpex.com]

- 4. strem.com [strem.com]

- 5. フッ化スズ(II) 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. fishersci.at [fishersci.at]

- 7. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]

- 8. fishersci.com [fishersci.com]

- 9. ICSC 0860 - TIN (II) FLUORIDE [chemicalsafety.ilo.org]

Unraveling the Structural Dichotomy of Tin(II) Fluoride: A Tale of Two States

An In-depth Technical Guide on the Molecular Structure of SnF2 in Gas and Solid States

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the molecular structure of active pharmaceutical ingredients is paramount. Tin(II) fluoride (SnF2), a compound widely used in dental care products, exhibits a fascinating structural duality, adopting distinct molecular arrangements in the gaseous and solid states. This technical guide provides a detailed exploration of the molecular architecture of SnF2 in both phases, presenting key structural parameters, in-depth experimental methodologies, and a visual representation of its structural transformation.

Quantitative Structural Data: A Comparative Analysis

The structural parameters of this compound diverge significantly between the gas and solid phases. In the vapor phase, SnF2 exists as a simple, discrete molecule, whereas in the solid state, it polymerizes into a more complex, cyclic structure. The following table summarizes the key quantitative data for a direct comparison.

| Parameter | Gas Phase (Monomer) | Solid State (α-Monoclinic) |

| Molecular Formula | SnF₂ | (Sn₄F₈)n |

| Molecular Geometry | Bent | Cyclic Tetramer |

| Sn-F Bond Length | 206 pm (2.06 Å)[1] | Average of 2.14 Å[2] |

| F-Sn-F Bond Angle | ~94° | Average of 84°[2] |

| Sn-F-Sn Bond Angle | Not Applicable | 132.1° and 170.4°[2] |

| Coordination of Sn | 2 | 3 |

The Gaseous State: A Simple Bent Molecule

In the vapor phase, this compound exists as a monomeric SnF₂ molecule.[1] The presence of a stereochemically active lone pair of electrons on the tin atom dictates a non-linear, or bent, molecular geometry, consistent with the Valence Shell Electron Pair Repulsion (VSEPR) theory. This simple molecular unit is the fundamental building block that undergoes significant structural rearrangement upon condensation into the solid state. Evidence also suggests the presence of dimers and trimers in the vapor phase.[1]

The Solid State: A Complex Tetrameric Arrangement

In its stable solid form at ambient temperature (α-phase), this compound adopts a monoclinic crystal structure with the space group C2/c.[2] The fundamental structural unit is a cyclic tetramer, Sn₄F₈.[2] These tetramers are puckered eight-membered rings composed of alternating tin and fluorine atoms.[2] Each tin atom is coordinated to three fluorine atoms, forming a trigonal pyramidal geometry with the tin atom at the apex.[2] These tetrameric units are further interconnected through weaker Sn-F interactions, creating a complex three-dimensional lattice.[2]

Experimental Protocols: Elucidating the Structures

The determination of the molecular structures of SnF₂ in its two distinct phases relies on sophisticated experimental techniques. The primary methods employed are gas electron diffraction for the gaseous state and single-crystal X-ray diffraction for the solid state.

Gas Electron Diffraction (GED) of Gaseous SnF₂

Gas electron diffraction is a powerful technique for determining the structure of molecules in the gas phase, free from intermolecular interactions that are present in the solid state.

Methodology:

-

Sample Introduction: A gaseous sample of SnF₂ is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Bombardment: A high-energy beam of electrons is directed perpendicular to the molecular beam.

-

Diffraction Pattern Generation: The electrons are scattered by the electric field of the SnF₂ molecules. The scattered electrons interfere with each other, producing a diffraction pattern of concentric rings.

-

Data Collection: The diffraction pattern is recorded on a detector, typically a photographic plate or a CCD camera.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. This information is then used to calculate a radial distribution function, which gives the probability of finding two atoms at a certain distance from each other. By fitting this function to a molecular model, precise bond lengths and angles can be determined.

Single-Crystal X-ray Diffraction of Solid SnF₂

Single-crystal X-ray diffraction is the definitive method for determining the atomic arrangement within a crystalline solid.

Methodology:

-

Crystal Growth: High-quality single crystals of SnF₂ are grown. This can be achieved by slow evaporation of a saturated aqueous solution of SnF₂.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

X-ray Diffraction: The crystal is irradiated with a monochromatic beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice.

-

Data Collection: A detector measures the intensities and positions of the diffracted X-ray beams. The crystal is rotated to collect a complete set of diffraction data from all possible orientations. In the study by McDonald, Hau, and Eriks, 1114 reflections were collected using a semiautomated X-ray diffractometer.[2]

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and the space group of the crystal. The positions of the atoms within the unit cell are then determined using various computational methods. The initial structural model is refined to achieve the best possible fit with the experimental data. For α-SnF₂, the final R-value (a measure of the agreement between the calculated and observed structure factors) was 0.057 for all observed reflections.[2]

Visualizing the Structural Transformation

The following diagram, generated using the DOT language, illustrates the fundamental difference in the molecular structure of SnF₂ between the gas and solid states.

Figure 1: Structural comparison of SnF₂.

This guide provides a foundational understanding of the structural chemistry of this compound, highlighting the pronounced differences in its molecular architecture between the gaseous and solid phases. This knowledge is crucial for comprehending its physicochemical properties and its behavior in various applications, from dental formulations to materials science.

References

A Deep Dive into the Solubility of Tin(II) Fluoride in Organic Solvents: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility of tin(II) fluoride (SnF2), also known as stannous fluoride, in various organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document consolidates available quantitative and qualitative data, details experimental methodologies for solubility determination, and illustrates key processes through diagrams. The information presented is critical for applications ranging from pharmaceutical formulations to the synthesis of novel materials.

Quantitative and Qualitative Solubility of this compound

This compound exhibits a range of solubilities in organic solvents, largely influenced by the polarity of the solvent and its ability to form adducts with the tin(II) ion. While quantitative data is not available for all solvents, existing research provides valuable insights.

Quantitative Solubility Data

Recent studies have quantified the solubility of this compound in select organic solvents at 25°C using Inductively Coupled Plasma (ICP) analysis. These findings are summarized in the table below.

| Organic Solvent(s) | Molar Solubility (mM) | Solubility (g/L) |

| Dimethyl sulfoxide (DMSO) | 79.8 | 12.50 |

| Tetrahydrofuran (THF) | 0.02 | 0.003 |

| Ethylene Carbonate/Diethyl Carbonate (EC/DEC) | 0.69 | 0.11 |

Note: The solubility in EC/DEC was determined in a mixture of the two solvents.

Qualitative Solubility Information

For several other organic solvents, the solubility of this compound has been described qualitatively. This compound is reported to be soluble in the following solvents, often through the formation of adduct complexes[1]:

-

Pyridine: Forms a potential adduct complex (C₅H₅N·SnF₂).[1]

-

Acetone [1]

-

Acetonitrile [1]

-

Dimethylformamide (DMF) [1]

-

Ethyl acetate [1]

-

Trimethylamine: Forms 1:1 and 2:1 adducts ((CH₃)₃NSnF₂ and [(CH₃)₃N]₂SnF₂).[2]

Conversely, this compound is reported to be practically insoluble or having negligible solubility in the following organic solvents:

Experimental Protocol: Determination of this compound Solubility

The "shake-flask" method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid solute, such as this compound, in a liquid solvent. This method involves achieving a saturated solution and then quantifying the dissolved solute.

Materials and Equipment

-

This compound (SnF₂), high purity

-

Anhydrous organic solvents of interest

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Syringe filters (PTFE or other non-reactive material)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Quantification instrument (e.g., Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) or High-Performance Liquid Chromatography (HPLC))

Procedure

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the organic solvent in a sealed container. This ensures that the solution will reach saturation.

-

Equilibration: The container is placed in a temperature-controlled shaker and agitated for a prolonged period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute. The temperature should be maintained at the desired value (e.g., 25°C).

-

Phase Separation: The suspension is then centrifuged at high speed to pellet the undissolved solid this compound.

-

Filtration: A sample of the supernatant is carefully withdrawn and filtered through a chemically inert syringe filter to remove any remaining solid particles.

-

Quantification: The concentration of tin(II) in the clear, saturated filtrate is determined using a suitable analytical technique. For tin compounds, ICP-OES is a highly sensitive and accurate method. A calibration curve is prepared using standard solutions of known tin concentrations to ensure accurate quantification.

-

Data Reporting: The solubility is typically reported in units of mass per volume (e.g., g/L) or molarity (mol/L) at the specified temperature.

Visualizing Key Processes

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

References

Lewis acidity and coordinating properties of SnF2

An In-depth Technical Guide to the Lewis Acidity and Coordinating Properties of Tin(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound (SnF₂), a seemingly simple inorganic halide, exhibits a rich and complex coordination chemistry driven by its pronounced Lewis acidic character. The presence of a stereochemically active lone pair of electrons on the tin(II) center imparts unique structural and reactive properties to its adducts and complexes. This guide provides a comprehensive overview of the Lewis acidity of SnF₂, its coordinating behavior with various donor ligands, and its applications as a catalyst in organic synthesis. Detailed experimental protocols for the synthesis and characterization of representative SnF₂ complexes are provided, along with tabulated quantitative data for easy reference.

Introduction to the Lewis Acidity of SnF₂

This compound acts as a Lewis acid, readily accepting electron pairs from a variety of Lewis bases. This reactivity is central to its coordinating properties and catalytic activity. The tin(II) center in SnF₂ possesses a non-bonding pair of electrons, which occupies a hybrid orbital with significant s-character. This lone pair is stereochemically active, influencing the geometry of the resulting coordination complexes, which often adopt trigonal pyramidal or related distorted structures.

The Lewis acidity of SnF₂ allows it to form stable adducts with both neutral and anionic ligands. With neutral N- and O-donor ligands, it forms coordination complexes of varying stoichiometries. In the presence of fluoride ions, it readily forms anionic fluorostannate(II) complexes.

Coordination with N- and O-Donor Ligands

SnF₂ reacts with a range of neutral nitrogen- and oxygen-containing Lewis bases to form stable adducts. For instance, with trimethylamine, it can form both 1:1 and 2:1 complexes, ((CH₃)₃N)SnF₂ and ((CH₃)₃N)₂SnF₂, respectively.[1] Similarly, it forms a 1:1 adduct with dimethyl sulfoxide (DMSO), (CH₃)₂SO·SnF₂.[1] The reaction of SnF₂ in methanol with ligands such as 2,2'-bipyridine (bipy) and 1,10-phenanthroline (phen) leads to the formation of more complex ionic structures.[2]

Formation of Fluorostannate(II) Complexes

In aqueous solutions containing fluoride ions, SnF₂ forms a series of anionic complexes, including [SnF₃]⁻, [Sn₂F₅]⁻, and hydrated species like [SnF₂(OH₂)].[1] The crystallization of these species from solution can lead to the formation of polynuclear anions, such as in NaSn₂F₅ and Na₄Sn₃F₁₀.[1] The discrete trifluorostannate(II) anion, [SnF₃]⁻, which has a pyramidal structure, can be isolated from pyridine-water solutions.[1]

Quantitative Data on SnF₂ and its Complexes

The structural and spectroscopic parameters of SnF₂ and its coordination compounds provide valuable insights into the nature of the tin-ligand bonding and the influence of the stereochemically active lone pair.

Structural Data: Bond Lengths and Angles

The following table summarizes key bond lengths and angles for SnF₂ and some of its representative complexes, as determined by X-ray crystallography.

| Compound | Sn-F Bond Lengths (Å) | Sn-Ligand Bond Lengths (Å) | F-Sn-F Angles (°) | Other Key Angles (°) | Reference |

| α-SnF₂ (monoclinic) | 2.07 - 2.60 (bridging) | - | 78.1 - 91.5 | Sn-F-Sn: 132.1, 170.4 | [3] |

| γ-SnF₂ (tetragonal) | 2.10 (x2), 2.32 (x2) | - | - | F-Sn-F (bent): 150 | [4] |

| [SnF(bipy)(H₂O)]₂[SnF₆] | 2.022(1) (terminal), 2.510(2) (bridging) | Sn-N: 2.344(2), 2.369(2) | - | N-Sn-N: 68.5(1) | [2][5] |

| Sn-O: 2.408(2) | |||||

| [SnF₂(dmso)] (dimeric) | 2.024(2) (terminal), 2.113(2) & 2.278(2) (bridging) | Sn-O: (not specified in abstract) | - | - | [2] |

Spectroscopic Data: NMR and Mössbauer Spectroscopy

NMR and Mössbauer spectroscopies are powerful tools for characterizing SnF₂ complexes in solution and the solid state. ¹¹⁹Sn NMR provides information about the coordination environment of the tin atom, while ¹⁹F NMR is sensitive to the different fluoride environments. ¹¹⁹Sn Mössbauer spectroscopy is particularly useful for determining the oxidation state of tin and the nature of its chemical bonding.

| Compound/Species | ¹¹⁹Sn Chemical Shift (δ, ppm vs. Me₄Sn) | ¹⁹F Chemical Shift (δ, ppm vs. CFCl₃) | ¹¹⁹Sn Mössbauer Isomer Shift (δ, mm/s) | ¹¹⁹Sn Mössbauer Quadrupole Splitting (Δ, mm/s) | Reference |

| [SnF₃]⁻ in H₂O | ~ -700 | - | ~ 3.1 | ~ 1.9 | [1][6] |

| SnF₂·H₂O (probable) | - | - | 3.46 | 1.70 | [1][6] |

| SnF₂ (supplier b) | -948, -1023 | - | - | - | [7] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key SnF₂ complexes are provided below.

Synthesis of [SnF₂(dmso)]

Materials:

-

This compound (SnF₂)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Methanol (MeOH), anhydrous

Procedure:

-

In a nitrogen-filled glovebox, dissolve SnF₂ (1.0 mmol) in hot anhydrous DMSO (5 mL).

-

Allow the solution to cool to room temperature, during which colorless crystals will form.

-

If crystallization is slow, layering the DMSO solution with diethyl ether can facilitate precipitation.

-

Isolate the crystals by vacuum filtration, wash with a small amount of cold, anhydrous methanol, and dry under vacuum.

Synthesis of [SnF(2,2'-bipyridine)]₂SnF₆

Materials:

-

This compound (SnF₂)

-

2,2'-bipyridine (bipy)

-

Methanol (MeOH), anhydrous

Procedure:

-

Under a dinitrogen atmosphere, add 2,2'-bipyridine (1.0 mmol) to a solution of SnF₂ (1.0 mmol) in anhydrous methanol (10 mL).

-

Stir the resulting solution at room temperature for 2 hours.

-

Slow evaporation of the solvent will yield colorless crystals of the product.

-

Isolate the crystals by filtration, wash with a minimal amount of cold methanol, and dry in vacuo. Note: The formation of the Sn(IV) species [SnF₆]²⁻ is suggested to occur via air oxidation, even under a dinitrogen atmosphere.

General Characterization Workflow

The following diagram illustrates a typical workflow for the characterization of a newly synthesized SnF₂ coordination compound.

SnF₂ in Lewis Acid Catalysis

The Lewis acidic nature of SnF₂ enables it to act as a catalyst in a variety of organic transformations, particularly those involving the activation of carbonyl compounds.

Knoevenagel Condensation

SnF₂ can catalyze the Knoevenagel condensation, a reaction between an active methylene compound and a carbonyl compound. The SnF₂ likely activates the carbonyl group by coordination, making it more electrophilic and susceptible to nucleophilic attack by the enolate of the active methylene compound.

Example Protocol: Knoevenagel Condensation of Benzaldehyde and Malononitrile

Materials:

-

This compound (SnF₂)

-

Benzaldehyde

-

Malononitrile

-

Ethanol

Procedure:

-

To a solution of benzaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL), add a catalytic amount of SnF₂ (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the product, benzylidenemalononitrile, can be isolated by filtration if it precipitates, or by evaporation of the solvent followed by purification (e.g., recrystallization or column chromatography).

Aldol Reaction

SnF₂ can also serve as a catalyst for aldol reactions, where it activates the aldehyde or ketone electrophile towards attack by an enol or enolate.

The following diagram illustrates the general principle of SnF₂ catalysis in a reaction involving a carbonyl compound.

Conclusion

The Lewis acidity of this compound is a defining feature of its chemistry, leading to a diverse range of coordination compounds and enabling its use as a catalyst in organic synthesis. The stereochemically active lone pair on the tin(II) center imparts distinct structural characteristics to its complexes. A thorough understanding of these properties, supported by detailed structural and spectroscopic data, is crucial for harnessing the full potential of SnF₂ in various research and development applications, including materials science and drug discovery. The experimental protocols and tabulated data provided in this guide serve as a valuable resource for professionals working in these fields.

References

- 1. researchgate.net [researchgate.net]

- 2. [SnF(bipy)(H2O)]2[SnF6], a mixed-valent inorganic tin(II)–tin(IV) compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 4. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 5. researchgate.net [researchgate.net]

- 6. A 19F, 119Sn nuclear magnetic resonance and 119Sn Mössbauer study of the SnF2–MF–H2O system | Semantic Scholar [semanticscholar.org]

- 7. Structural characterization of tin in toothpaste by dynamic nuclear polarization enhanced 119Sn solid-state NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reducing Properties and Redox Potential of Tin(II) Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reducing properties of tin(II) fluoride (SnF₂), also known as stannous fluoride. It details the electrochemical principles governing its behavior, presents quantitative redox potential data, outlines experimental methodologies for its characterization, and discusses its applications, particularly in the context of pharmaceutical and oral care formulations.

Redox Chemistry of this compound

This compound's chemical behavior is significantly influenced by the ability of the stannous ion (Sn²⁺) to participate in redox reactions. As a reducing agent, the Sn²⁺ ion donates electrons, becoming oxidized in the process. The primary oxidation pathway involves the conversion of stannous (Sn²⁺) to stannic (Sn⁴⁺) ions.

The key redox couples involving the tin(II) ion are:

-

Oxidation: Sn²⁺ → Sn⁴⁺ + 2e⁻

-

Reduction: Sn²⁺ + 2e⁻ → Sn(s)

The tendency for these reactions to occur is quantified by their standard electrode potentials (E°). The positive potential of the Sn⁴⁺/Sn²⁺ couple indicates that Sn²⁺ is a moderate reducing agent.[1][2] In aqueous solutions, SnF₂ is readily oxidized by various agents.[2] This reducing property is critical in its applications, as the +2 oxidation state is often the active form, and its stability against oxidation to the +4 state is a key formulation challenge.

Caption: Redox pathways of the stannous (Sn²⁺) ion.

Quantitative Redox Potential Data

The standard electrode potential (E°) is a measure of the tendency of a chemical species to be reduced. For tin, two key potentials define its redox behavior. A more positive E° indicates a greater tendency for reduction to occur. Conversely, species with lower reduction potentials are better reducing agents.

The standard reduction potential for the Sn⁴⁺/Sn²⁺ couple is +0.15 V.[3][4][5][6] This positive value signifies that Sn⁴⁺ can be reduced to Sn²⁺ under standard conditions. From the perspective of the reverse reaction, it indicates the potential for Sn²⁺ to act as a reducing agent by being oxidized to Sn⁴⁺.

Table 1: Standard Redox Potentials of Tin Couples at 25°C

| Half-Reaction (Reduction) | Standard Potential (E°) [Volts] | Reference(s) |

| Sn⁴⁺(aq) + 2e⁻ → Sn²⁺(aq) | +0.15 V | [3][4][5][6] |

| Sn²⁺(aq) + 2e⁻ → Sn(s) | -0.14 V | [7][8] |

These values are crucial for predicting the spontaneity of redox reactions involving this compound. For instance, any oxidizing agent with a standard reduction potential greater than +0.15 V can, in principle, oxidize Sn²⁺ to Sn⁴⁺.

Experimental Protocol: Potentiometric Determination of Standard Redox Potential

The standard redox potential of a couple like Sn⁴⁺/Sn²⁺ is determined experimentally using potentiometry. This technique measures the potential difference (voltage) of a galvanic cell under zero-current conditions.[9][10] The following outlines a generalized protocol for this determination.

3.1 Principle

An electrochemical cell is constructed consisting of two half-cells:

-

Indicator Electrode: A platinum electrode immersed in a solution containing both Sn²⁺ and Sn⁴⁺ ions. Its potential is dependent on the ratio of these ions as described by the Nernst equation.[11][12]

-

Reference Electrode: An electrode with a stable and well-known potential, such as a Standard Hydrogen Electrode (SHE) or a Saturated Calomel Electrode (SCE).[13]

The overall cell potential (E_cell) is measured. The standard potential (E°) of the Sn⁴⁺/Sn²⁺ couple is then calculated using the Nernst equation.[14][15]

E_cell = E_indicator - E_reference

For the Sn⁴⁺/Sn²⁺ half-reaction: E_indicator = E°(Sn⁴⁺/Sn²⁺) - (RT/nF) * ln([Sn²⁺]/[Sn⁴⁺])

Where:

-

R is the ideal gas constant.

-

T is the absolute temperature.

-

n is the number of electrons transferred (n=2).

-

F is the Faraday constant.

By preparing a solution where [Sn²⁺] = [Sn⁴⁺] under standard conditions (1 M concentration, 25°C), the logarithmic term becomes zero, and E_indicator = E°(Sn⁴⁺/Sn²⁺).

3.2 Materials and Apparatus

-

High-impedance voltmeter or potentiometer

-

Platinum indicator electrode

-

Standard Hydrogen Electrode (SHE) or other reference electrode (e.g., SCE)

-

Salt bridge (e.g., KCl in agar)

-

Volumetric flasks, pipettes, and beakers

-

Solutions: 1 M SnCl₂ (as source of Sn²⁺), 1 M SnCl₄ (as source of Sn⁴⁺) in a non-oxidizing acid (e.g., HCl) to prevent hydrolysis.

-

Inert gas (e.g., Nitrogen or Argon) for deaeration.

3.3 Experimental Procedure

-

Solution Preparation: Prepare a solution containing equimolar concentrations (e.g., 1 M) of both Sn²⁺ and Sn⁴⁺ in an acidic medium. Prepare all solutions with deaerated water to prevent atmospheric oxidation of Sn²⁺.

-

Cell Assembly: Assemble the galvanic cell. Place the Sn²⁺/Sn⁴⁺ solution in a beaker and immerse the platinum indicator electrode.

-

Reference Half-Cell: Set up the SHE (or other reference electrode) in a separate beaker under standard conditions.

-

Connect Half-Cells: Connect the two half-cells using the salt bridge.

-

Deaeration: Bubble an inert gas through the Sn²⁺/Sn⁴⁺ solution before and during the measurement to remove dissolved oxygen, which could oxidize the Sn²⁺ ions.

-

Potential Measurement: Connect the electrodes to the potentiometer and record the stable cell potential (E_cell).

-

Calculation: Calculate the standard potential E°(Sn⁴⁺/Sn²⁺) from the measured E_cell, knowing that E° for the SHE is 0.00 V by definition.

References

- 1. Standard electrode potential for Sn4 + Sn2 + couple class 12 chemistry CBSE [vedantu.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Standard electrode potential for `Sn^(4+)//Sn^(2+)` couple is `0.15 V` and that for the `Cr^(3+)//Cr` couple is `-0.74 V`. These two couples in their standard state are connected to make a cell. The cell potential will be [allen.in]

- 4. Standard electrode potential for Sn4+ / Sn2+ couple is + 0.15 V and that for the Cr3+ / Cr couple is – 0.74 V. These two couples in their standard state are connected to make a cell. The cell potential will be [infinitylearn.com]

- 5. The standard electrode potential for Sn4+/Sn2+ couple is +0.15 V and for .. [askfilo.com]

- 6. m.youtube.com [m.youtube.com]

- 7. Table of Standard Electrode Potentials [hyperphysics.phy-astr.gsu.edu]

- 8. m.youtube.com [m.youtube.com]

- 9. studychem.in [studychem.in]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. asdlib.org [asdlib.org]

- 12. Nernst equation - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Nernst Equation Example for Electrochemical Systems Design [resources.pcb.cadence.com]

The Advent and Scientific Journey of Stannous Fluoride: A Technical Guide

An In-depth Exploration of the Discovery, Mechanism, and Scientific Validation of a Cornerstone in Oral Health

Abstract

For decades, stannous fluoride (SnF₂) has been a subject of extensive scientific inquiry, establishing itself as a multifaceted agent in preventive dentistry. This technical guide provides a comprehensive overview of the discovery, historical development, and scientific validation of stannous fluoride for researchers, scientists, and drug development professionals. We delve into the seminal research that identified its potent anticaries, antigingivitis, and anti-hypersensitivity properties, and explore the evolution of formulation science that overcame initial stability challenges. This document summarizes key quantitative data from pivotal clinical trials, details the experimental protocols employed in foundational research, and visually elucidates the complex signaling pathways and experimental workflows through detailed diagrams.

A Historical Perspective: The Genesis of Stannous Fluoride in Dental Science

The journey of stannous fluoride in oral care began in the mid-20th century, born out of a quest for a more effective topical fluoride agent to combat the widespread issue of dental caries.

Pioneering Research at Indiana University

In the early 1940s, research into the dental benefits of fluoride was gaining momentum. At Indiana University, a dedicated team of researchers, including Dr. Joseph C. Muhler, a dentist and biochemist, and Dr. Harry G. Day, a biochemistry professor, began a systematic investigation into various fluoride compounds.[1] Their goal was to identify a fluoride salt that could be effectively incorporated into a dentifrice to reduce tooth decay.

Their early research, which began in the 1940s, involved screening over 150 fluoride compounds.[1] Through their meticulous work, they discovered that stannous fluoride demonstrated a superior ability to harden tooth enamel and make it more resistant to acid attack compared to other compounds tested.[1]

In 1949, recognizing the potential of this research, Procter & Gamble began funding the work of Muhler and Day.[1] A year later, inorganic chemist Dr. William H. Nebergall joined the team, focusing on the crucial aspects of producing high-purity stannous fluoride and identifying compatible abrasive systems for a toothpaste formulation.[2][3]

The First Stannous Fluoride Dentifrice and Early Clinical Validation

The collaborative efforts of the Indiana University team and Procter & Gamble culminated in the development of the first stannous fluoride-containing toothpaste. This groundbreaking product was introduced in limited test markets in 1955 and saw a national debut in 1956 under the brand name Crest®.[1][2]

One of the earliest and most significant clinical studies on this new dentifrice demonstrated a remarkable 49% average reduction in cavities among children aged six to sixteen.[4] This pivotal finding was a critical step in establishing the clinical efficacy of stannous fluoride. In 1960, the American Dental Association (ADA) bestowed its Seal of Acceptance upon this stannous fluoride toothpaste, making it the first to be recognized as an effective decay-preventing agent.[1]

Overcoming Formulation Challenges: The Era of Stabilization

Despite its proven efficacy, early formulations of stannous fluoride toothpaste faced significant challenges with stability. The stannous ion (Sn²⁺) is susceptible to hydrolysis and oxidation in aqueous environments, which can lead to a loss of therapeutic activity and the potential for tooth staining.[5][6] These issues led to a temporary shift in the industry towards other fluoride compounds like sodium fluoride and sodium monofluorophosphate.[5]

However, recognizing the unique, multi-faceted benefits of the stannous ion, researchers persisted in developing stabilized formulations. The "return" to stannous fluoride was driven by the desire to harness its combined anticaries and antigingivitis properties.[7] This led to the development of stabilization systems, such as the use of chelating agents like sodium gluconate and antioxidants like stannous chloride, to protect the stannous fluoride from degradation.[7] More recent advancements have utilized agents like zinc phosphate to further enhance stability and bioavailability.[8]

The Multifaceted Mechanism of Action of Stannous Fluoride

The therapeutic efficacy of stannous fluoride stems from the combined and synergistic actions of its two key components: the stannous ion (Sn²⁺) and the fluoride ion (F⁻). This dual activity provides a broader spectrum of oral health benefits compared to fluoride-only compounds.

Anticaries Effect: Enamel Fortification and Remineralization

The primary anticaries mechanism of stannous fluoride involves the interaction of the fluoride ion with the tooth enamel. This process is fundamental to the prevention of dental caries.

-

Formation of Fluorapatite: Fluoride ions incorporate into the hydroxyapatite crystal lattice of enamel, forming fluorapatite. Fluorapatite is inherently less soluble in acidic conditions than hydroxyapatite, making the enamel more resistant to demineralization caused by acids produced by plaque bacteria.

-

Enhancement of Remineralization: Fluoride ions present in saliva and plaque fluid promote the remineralization of demineralized enamel by attracting calcium and phosphate ions to the tooth surface.

Antibacterial and Antigingivitis Effects: Targeting Plaque Biofilm

The stannous ion is the key driver of stannous fluoride's antibacterial and antigingivitis properties. It exerts its effects through multiple pathways, disrupting the viability and virulence of dental plaque.

-

Bactericidal and Bacteriostatic Action: The stannous ion can be both bactericidal (killing bacteria) and bacteriostatic (inhibiting bacterial growth). It is believed to interfere with essential bacterial metabolic processes.[9]

-

Inhibition of Bacterial Metabolism: A key mechanism is the inhibition of glycolysis, the metabolic pathway bacteria use to produce energy and harmful acids. The stannous ion can interfere with key enzymes in this pathway.[10][11]

-

Reduction of Plaque Adhesion: The stannous ion can reduce the ability of bacteria to adhere to tooth surfaces, thereby inhibiting the formation and maturation of plaque biofilm.[5]

-

Neutralization of Inflammatory Toxins: Stannous ions can bind to and neutralize lipopolysaccharides (LPS), which are pro-inflammatory toxins released by gram-negative bacteria in plaque. This action helps to reduce the inflammatory response in the gingival tissues, thereby mitigating gingivitis.[12]

Anti-hypersensitivity Action: Occlusion of Dentinal Tubules

Stannous fluoride provides relief from dentinal hypersensitivity by physically occluding the microscopic tubules in dentin that lead to the tooth's nerve.

-

Formation of a Protective Barrier: When applied to exposed dentin, stannous fluoride forms a stable, acid-resistant smear layer that effectively blocks the openings of the dentinal tubules.[13]

-

Prevention of Fluid Flow: This occlusion prevents the movement of fluid within the tubules, which is the primary trigger for the nerve response that causes the sharp pain of hypersensitivity.[13]

Quantitative Data from Key Clinical Studies

The efficacy of stannous fluoride has been substantiated by numerous clinical trials over several decades. The following tables summarize key quantitative findings from some of these studies, showcasing its benefits in caries prevention, gingivitis reduction, and hypersensitivity relief.

| Table 1: Anticaries Efficacy of Stannous Fluoride Toothpaste | |

| Study Reference | Key Finding |

| Early Procter & Gamble Clinical Study | 49% average reduction in cavities in children aged 6-16.[4] |

| Stookey et al. (24-month study) | Statistically significantly fewer cavities with 0.454% stabilized SnF₂ dentifrice compared to a sodium fluoride positive control.[9] |

| Table 2: Antigingivitis Efficacy of Stannous Fluoride Toothpaste | |

| Study Reference | Key Finding |

| Biesbrock et al. (Meta-analysis) | 51% reduction in gingival bleeding with gluconate-chelated SnF₂ toothpastes compared to regular fluoride toothpastes over 3 months.[10] |

| Ramji et al. (6-month study) | Statistically significant reductions in gingivitis, gingival bleeding, and plaque with 0.454% stabilized SnF₂ compared to a negative control.[10] |

| He T, et al. (12-week study) | Statistically significant reductions in gingival bleeding (42-53%) at week 4 with a bioavailable SnF₂ dentifrice.[12] |

| Table 3: Anti-hypersensitivity Efficacy of Stannous Fluoride | |

| Study Reference | Key Finding |

| Hines D, et al. | Stannous fluoride dentifrices provide relief from dentinal hypersensitivity by forming a protective layer that occludes dentinal tubules.[5] |

| West NX, et al. | A clinical study demonstrated the anti-erosion properties of a stabilized stannous fluoride dentifrice.[5] |

| He T, et al. | A novel dentifrice with stannous fluoride showed significant reductions in dentinal hypersensitivity.[10] |

Experimental Protocols of Foundational Research

To provide a deeper understanding of the scientific rigor behind the development of stannous fluoride, this section outlines the methodologies of key historical and contemporary experiments.

Early Anticaries Clinical Trial Methodology (Procter & Gamble/Indiana University)

The seminal clinical trials that established the anticaries efficacy of stannous fluoride toothpaste were large-scale, long-term studies.

-

Study Design: These were typically randomized, controlled clinical trials.

-

Participants: A large cohort of children and adolescents, often in the age range of 6 to 16 years, were recruited for these studies.[4]

-

Intervention: The test group used a dentifrice containing stannous fluoride, while the control group used a non-fluoridated or a different fluoride-containing dentifrice.

-

Duration: The studies were conducted over an extended period, often one to two years, to allow for the development of new carious lesions.

-

Data Collection: Clinical dental examinations and radiographs were performed at baseline and at regular intervals to assess the incidence of new decayed, missing, and filled surfaces (DMFS).

-

Blinding: To minimize bias, these studies were often conducted in a double-blind manner, where neither the participants nor the clinical examiners knew which toothpaste was being used.

In Vitro Evaluation of Dentinal Tubule Occlusion

The mechanism of stannous fluoride in reducing dentinal hypersensitivity is primarily investigated through in vitro models that visualize the occlusion of dentinal tubules.

-

Specimen Preparation: Dentin discs are prepared from extracted human or bovine teeth. The smear layer is typically removed with an acid etch to expose the dentinal tubules.

-

Treatment: The dentin discs are treated with a slurry of the stannous fluoride-containing dentifrice. Control groups may be treated with a non-occluding dentifrice or a placebo.

-

Analysis: The treated dentin surfaces are examined using Scanning Electron Microscopy (SEM) to visualize the degree of tubule occlusion.

-

Quantitative Assessment: The percentage of occluded tubules can be quantified through image analysis software.

Assessment of Antibacterial Activity

The antibacterial properties of stannous fluoride are evaluated using a variety of in vitro and in vivo models.

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC): These assays determine the lowest concentration of stannous fluoride that inhibits the growth of or kills specific oral bacteria, such as Streptococcus mutans.

-

Biofilm Models: In vitro biofilm models are used to assess the effect of stannous fluoride on the formation, structure, and metabolic activity of dental plaque.

-

Plaque Glycolysis and Regrowth Model (PGRM): This in vivo model measures the effect of a dentifrice on the acid-producing capability of plaque and its regrowth after brushing.

Visualizing the Science: Diagrams of Pathways and Workflows

To further clarify the complex mechanisms and processes discussed, the following diagrams have been generated using the DOT language.

Caption: Anticaries Mechanism of Stannous Fluoride.

Caption: Antibacterial and Anti-inflammatory Pathways of the Stannous Ion.

Caption: Experimental Workflow for Evaluating Dentinal Tubule Occlusion.

Conclusion